

A Technical Guide to BOC-L-Phenylalanine-¹³C: Commercial Sourcing and Applications

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Compound of Interest

Compound Name: BOC-L-Phenylalanine-¹³C

Cat. No.: B558238

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of BOC-L-Phenylalanine-¹³C, a critical tool for researchers in the life sciences. This document details commercially available options, provides a comparative analysis of suppliers, and outlines key experimental protocols for its use in metabolic studies and proteomics.

Introduction to BOC-L-Phenylalanine-¹³C

N-tert-Butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) is a protected form of the essential amino acid L-phenylalanine. The incorporation of a stable isotope, Carbon-13 (¹³C), into the molecule creates a powerful tracer for various biological and chemical research applications. The BOC protecting group enhances its solubility and stability, making it an ideal building block for peptide synthesis and a tracer in metabolic pathway analysis.^{[1][2]} The ¹³C label allows for the tracking and quantification of phenylalanine metabolism and its incorporation into proteins, providing invaluable insights into cellular processes in both healthy and diseased states.

Commercial Suppliers and Price Comparison

The procurement of BOC-L-Phenylalanine-¹³C requires careful consideration of supplier, isotopic purity, labeling position, and cost. Several reputable suppliers offer this labeled amino acid in various forms. The following tables summarize the offerings from leading commercial vendors.

Disclaimer: Prices are subject to change and may vary based on institutional agreements and quantity. It is recommended to contact the suppliers directly for the most current pricing and availability.

BOC-L-Phenylalanine-¹³C with a Single ¹³C Label

This form of the compound features a single Carbon-13 atom, typically at the carboxyl carbon (C1) or the alpha-carbon (C2).

Supplier	Product Name	Catalog Number	Label Position	Isotopic Purity	Available Quantities	Price (USD)
Sigma-Aldrich	Boc- ¹³ C-Phe-OH	492957	carbonyl- ¹³ C	99 atom % ¹³ C	Contact for details	Contact for price
Sigma-Aldrich	Boc-Phe-OH-2- ¹³ C	Not specified	2- ¹³ C	≥99 atom % ¹³ C	Contact for details	Contact for price
Cambridge Isotope Laboratories, Inc.	L-Phenylalanine-N-t-Boc (1- ¹³ C, 99%)	CLM-2170-0.5	1- ¹³ C	99%	0.5 g	Contact for price
MedchemExpress	BOC-L-Phenylalanine- ¹³ C	HY-W010515	Not specified	Not specified	Contact for details	Contact for price

BOC-L-Phenylalanine-¹³C with Multiple ¹³C Labels

For studies requiring higher mass shifts or tracing of the entire carbon skeleton, uniformly or selectively multi-labeled BOC-L-Phenylalanine-¹³C is available.

Supplier	Product Name	Catalog Number	Label Position	Isotopic Purity	Available Quantities	Price (USD)
Cambridge Isotope Laboratories, Inc.	L-Phenylalanine-N-t-Boc (ring- ¹³ C ₆ , 99%)	CLM-2061-0.1	ring- ¹³ C ₆	99%	0.1 g	\$881.00[3]
Cambridge Isotope Laboratories, Inc.	L-Phenylalanine-N-t-Boc (¹³ C ₉ , 97-99%)	CLM-7859-0.05	U- ¹³ C ₉	97-99%	0.05 g	Contact for price
Creative Peptides	L-PHENYLANINE-N-T-BOC (RING- ¹³ C ₆)	L-Iso-0516	ring- ¹³ C ₆	98%	Contact for details	Contact for price

Key Applications and Experimental Protocols

BOC-L-Phenylalanine-¹³C is a versatile tool with primary applications in metabolic flux analysis and proteomics. The BOC protecting group is typically removed under acidic conditions before the labeled phenylalanine is introduced to the biological system or used in peptide synthesis.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like L-phenylalanine, researchers can trace the path of the carbon atoms through various metabolic pathways.

- Cell Culture: Culture cells in a defined medium to a desired confluence.

- **Medium Exchange:** Replace the standard medium with a medium containing a known concentration of ^{13}C -labeled L-phenylalanine (after deprotection of the BOC group). The unlabeled phenylalanine should be omitted.
- **Isotopic Steady State:** Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is constant. This duration needs to be optimized for the specific cell line and experimental conditions.
- **Metabolite Extraction:** Rapidly quench metabolism and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
- **Sample Analysis:** Analyze the isotopic enrichment of key metabolites, particularly amino acids from protein hydrolysates, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** Use specialized software to model the metabolic network and calculate the flux rates based on the measured mass isotopomer distributions.

Proteomics and Protein Turnover Studies

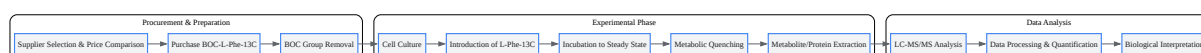
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method in quantitative proteomics. While arginine and lysine are the most common SILAC amino acids, labeled phenylalanine can be used for specific applications.

- **Cell Culture:** Grow cells in a SILAC-compatible medium.
- **Labeling:** Supplement the medium for the "heavy" cell population with deprotected ^{13}C -labeled L-phenylalanine, while the "light" population receives the unlabeled equivalent.
- **Cell Lysis and Protein Extraction:** After several cell doublings to ensure complete incorporation of the labeled amino acid, harvest and lyse the cells.
- **Protein Digestion:** Combine equal amounts of protein from the "light" and "heavy" populations and digest with a protease (e.g., trypsin).
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture by high-resolution mass spectrometry.

- Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the isotopic peptide pairs.

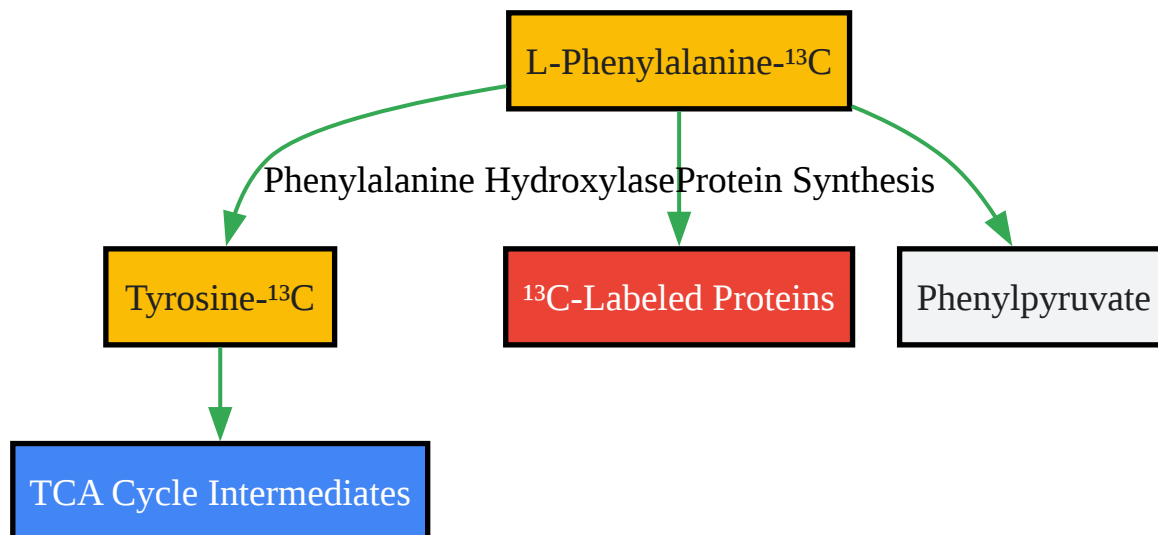
Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified metabolic pathway involving phenylalanine.



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Caption: A generalized workflow for experiments using BOC-L-Phenylalanine-¹³C.



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Caption: Simplified metabolic fate of L-Phenylalanine-¹³C in a biological system.

Conclusion

BOC-L-Phenylalanine-¹³C is an indispensable reagent for researchers seeking to unravel the complexities of metabolism and protein dynamics. A thorough understanding of the available commercial options and the appropriate experimental design is crucial for obtaining high-quality, reproducible data. This guide provides a foundational resource for scientists and drug development professionals to effectively source and utilize this powerful research tool.

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References

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